molecular formula C19H20ClN3O2S B11574494 2-[3-(Azepan-1-ylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine

2-[3-(Azepan-1-ylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine

Cat. No.: B11574494
M. Wt: 389.9 g/mol
InChI Key: AAAZEBVIKVOIPE-UHFFFAOYSA-N
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Description

2-[3-(Azepan-1-ylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a combination of azepane, sulfonyl, phenyl, and imidazo[1,2-a]pyridine moieties, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Azepan-1-ylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the azepan-1-ylsulfonyl and phenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Azepan-1-ylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[3-(Azepan-1-ylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[3-(Azepan-1-ylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Azepan-1-ylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine is unique due to its specific combination of functional groups and the imidazo[1,2-a]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C19H20ClN3O2S/c20-16-8-9-19-21-18(14-22(19)13-16)15-6-5-7-17(12-15)26(24,25)23-10-3-1-2-4-11-23/h5-9,12-14H,1-4,10-11H2

InChI Key

AAAZEBVIKVOIPE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

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